molecular formula C27H58NO6P B1662340 Edelfosine CAS No. 77286-66-9

Edelfosine

Cat. No. B1662340
CAS RN: 77286-66-9
M. Wt: 523.7 g/mol
InChI Key: MHFRGQHAERHWKZ-HHHXNRCGSA-N
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Description

Edelfosine (ET-18-O-CH3; 1-octadecyl-2-O-methyl-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid (ALP). It has antineoplastic (anti-cancer) effects . Like all ALPs, it incorporates into the cell membrane and does not target the DNA . In many tumor cells, it causes selective apoptosis, sparing healthy cells .


Synthesis Analysis

Edelfosine is a synthetic analog of 2-lysophosphatidylcholine . It is incorporated by highly proliferating cells, e.g., activated immune cells . It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interference with phosphatidylcholine (PC) synthesis with subsequent induction of apoptosis .


Molecular Structure Analysis

The molecular formula of Edelfosine is C27H58NO6P . Its average mass is 523.726 Da and its monoisotopic mass is 523.400146 Da .


Chemical Reactions Analysis

Edelfosine is a synthetic alkyl-lisophospholipid with anti-tumor activity . The compound induces apoptosis in a variety of cancer cells .


Physical And Chemical Properties Analysis

Edelfosine has a molecular weight of 523.73 .

Scientific Research Applications

  • Application in Pancreatic Cancer

    • Scientific Field : Oncology
    • Summary of Application : Edelfosine has been identified as a potential therapeutic drug against pancreatic cancer. It is selectively taken up by tumor cells and accumulates in the endoplasmic reticulum (ER) of these cells, promoting apoptosis through a persistent ER-stress-mediated mechanism .
    • Methods of Application : The drug is administered to the cancer cells and its uptake and effects are monitored .
    • Results or Outcomes : Edelfosine has shown to induce apoptosis in pancreatic cancer cells both in vitro and in vivo .
  • Application in Trichomonas vaginalis

    • Scientific Field : Parasitology
    • Summary of Application : Edelfosine has been evaluated for its ability to inhibit the proliferation of Trichomonas vaginalis, a common sexually transmitted parasite .
    • Methods of Application : The drug is administered to the parasites in vitro following a standardized fluorimetric procedure .
    • Results or Outcomes : The results show an IC50 = 19.8 µM against metronidazole-sensitive isolates and a remarkable IC50 = 7.6 µM against the metronidazole-resistant IR78 .
  • Application in Tumor Cells

    • Scientific Field : Oncology
    • Summary of Application : Edelfosine has been found to be effective in killing tumor cells. It is selectively taken up by tumor cells and promotes apoptosis .
    • Methods of Application : The drug is administered to the tumor cells and its uptake and effects are monitored .
    • Results or Outcomes : Edelfosine has shown to induce apoptosis in tumor cells both in vitro and in vivo .
  • Application in Leishmania spp.

    • Scientific Field : Parasitology
    • Summary of Application : Edelfosine has been found to be effective against Leishmania spp. It induces alterations in the plasma membrane of the parasites and promotes apoptosis .
    • Methods of Application : The drug is administered to the parasites and its effects are monitored .
    • Results or Outcomes : Edelfosine has shown to induce apoptosis in Leishmania spp. both in vitro and in vivo .
  • Application in Autoimmune Diseases

    • Scientific Field : Immunology
    • Summary of Application : Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS). It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interference with phosphatidylcholine (PC) synthesis with subsequent induction of apoptosis .
    • Methods of Application : The drug is administered orally and its effects on immune functions in human T cells are monitored .
    • Results or Outcomes : Low doses of edelfosine led to a decrease in homeostatic proliferation. It reduces the expression of MHC class II molecules, of molecules involved in MHC class II-associated processing and presentation, and finally upregulated a series of type I interferon-associated genes .
  • Application in Pharmacokinetics

    • Scientific Field : Pharmacology
    • Summary of Application : Edelfosine shows a variety of medical applications, and a pharmacokinetic study in different murine species, each one appropriate for distinct in vivo assays, is required .
    • Methods of Application : The drug is administered to the murine species and its distribution and effects are monitored .
    • Results or Outcomes : In vivo biodistribution studies demonstrated a “considerably higher” accumulation of Edelfosine in tumor cells than in other analyzed organs. It remained undegraded for a long time .
  • Application in HIV Treatment

    • Scientific Field : Virology
    • Summary of Application : Edelfosine has been found to affect HIV. It incorporates into the cell membrane and does not target the DNA. In many cells, it causes selective apoptosis, sparing healthy cells .
    • Methods of Application : The drug is administered to the cells infected with HIV and its effects are monitored .
    • Results or Outcomes : Edelfosine has shown to induce apoptosis in cells infected with HIV .
  • Application in Bone Marrow Transplants

    • Scientific Field : Hematology
    • Summary of Application : Edelfosine and other ALPs can be used for purging residual leukemic cells from bone marrow transplants .
    • Methods of Application : The drug is administered to the cells in the bone marrow and its effects are monitored .
    • Results or Outcomes : Edelfosine has shown to be effective in purging residual leukemic cells from bone marrow transplants .

Future Directions

Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS) . It has been found to be safe and ‘possibly effective’ in a Phase II clinical trial for use in treating leukemia with bone marrow transplants . There are plans to move this compound into a phase II clinical study for metastatic brain cancer in the next few years .

properties

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRGQHAERHWKZ-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H58NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922896
Record name 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine

CAS RN

77286-66-9
Record name Edelfosine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDELFOSINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ198HY9OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,770
Citations
C Gajate, F Mollinedo - Anti-Cancer Agents in Medicinal …, 2014 - ingentaconnect.com
… the antitumor action of edelfosine, including: a) induction of apoptosis by edelfosine is very … PC inhibition and edelfosine sensitivity in different cell lines [80-82]; c) edelfosine inhibits PC …
Number of citations: 66 www.ingentaconnect.com
T Nieto-Miguel, RI Fonteriz, L Vay, C Gajate… - Cancer Research, 2007 - AACR
… We have recently found that edelfosine accumulates predominantly at the ER in a number of solid tumor cells (11). Now, we report here that the accumulation of edelfosine at the ER of …
Number of citations: 117 aacrjournals.org
A Ausili, A Torrecillas, FJ Aranda… - The Journal of …, 2008 - ACS Publications
… the presence of edelfosine. All of these data strongly suggest that edelfosine associating with … However, cell experiments showed that edelfosine colocalizes in vivo with rafts and that it …
Number of citations: 85 pubs.acs.org
M Briglia, A Fazio, E Signoretto, C Faggio… - Cellular Physiology and …, 2015 - karger.com
… The present study explored whether and how edelfosine triggers eryptosis. To this end, human erythrocytes from healthy volunteers were treated with edelfosine and phosphatidylserine …
Number of citations: 56 karger.com
S Azzouz, M Maache, RG Garcia… - Basic & clinical …, 2005 - Wiley Online Library
The anti‐proliferative action of three alkyl‐lysophospholipid derivatives, edelfosine (ET‐OCH), miltefosine (Hexadecylphosphocholine), and ilmofosine (BM 14.440) has been studied on …
Number of citations: 78 onlinelibrary.wiley.com
C Gajate, M Matos-da-Silva, ELH Dakir, RI Fonteriz… - Oncogene, 2012 - nature.com
… In this study, we found that the anticancer drug edelfosine was the most … that edelfosine induced cell death in a dose- and time-dependent manner (Figure 1a). We found that edelfosine …
Number of citations: 86 www.nature.com
E Yepes, RE Varela-M, J Lopez-Aban, ELH Dakir… - PLoS …, 2014 - journals.plos.org
… that edelfosine is the most potent APL in killing S. mansoni adult worms in vitro. Edelfosine … Here we report that edelfosine showed promising antischistosomal properties in vitro and in …
Number of citations: 32 journals.plos.org
RM Santa-Rita, A Henriques-Pons… - Journal of …, 2004 - academic.oup.com
… amazonensis, edelfosine induced extensive mitochondrial … Conclusions: The alkylglycerophosphocholines edelfosine and … data indicate the mitochondrion as a target of …
Number of citations: 111 academic.oup.com
C Gajate, F Mollinedo - Blood, 2007 - ashpublications.org
… edelfosine and the novel drug octadecyl-(1,1-dimethyl-piperidinio-4-yl)-phosphate (D-21266, perifosine). We have found that edelfosine … This edelfosine-induced Fas/CD95 intracellular …
Number of citations: 296 ashpublications.org
F Mollinedo, C Gajate, AI Morales… - … of Pharmacology and …, 2009 - ASPET
… tissues, we hypothesized that edelfosine might affect inflammation by … edelfosine inhibited neutrophil-endothelium interaction through L-selectin shedding. Oral treatment of edelfosine …
Number of citations: 48 jpet.aspetjournals.org

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